2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-Mercapto-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 34282-26-3) is an acetamide derivative characterized by a mercapto (-SH) group at the C2 position and a 3-(trifluoromethyl)phenyl substituent on the nitrogen atom. Its molecular formula is C₉H₈F₃NOS, with a molecular weight of 235.23 g/mol . The compound is classified as an irritant, necessitating careful handling .
Properties
IUPAC Name |
2-sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NOS/c10-9(11,12)6-2-1-3-7(4-6)13-8(14)5-15/h1-4,15H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIKARNWWZHGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CS)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with chloroacetyl chloride to form an intermediate, which is then treated with thiourea to yield the final product . The reaction conditions generally include:
-
Step 1: Formation of Intermediate
Reagents: 3-(trifluoromethyl)aniline, chloroacetyl chloride
Solvent: Dichloromethane (DCM)
Temperature: 0-5°C
Reaction Time: 2-3 hours
-
Step 2: Formation of Final Product
Reagents: Intermediate from Step 1, thiourea
Solvent: Ethanol
Temperature: Reflux
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols
Substitution: Various substituted phenylacetamides
Scientific Research Applications
2-Mercapto-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Piperazine-Substituted Acetamides
Compounds 14–17 from feature a piperazine ring attached to the acetamide core, replacing the mercapto group in the target compound. For example:
- Compound 14 : 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
| Compound | Structural Feature | Molecular Weight (g/mol) | Biological Activity | Reference |
|---|---|---|---|---|
| Target | -SH, 3-CF₃-Ph | 235.23 | Not reported | |
| 14 | 4-Phenylpiperazine, 3-CF₃-Ph | 433.48 | Anticonvulsant candidate |
Key Difference : The target lacks the piperazine moiety, likely reducing solubility and altering pharmacokinetics compared to compound 13.
Positional Isomer: 2-Mercapto-N-(2-(Trifluoromethyl)phenyl)acetamide
Compound 2f () is a positional isomer with the trifluoromethyl group at the phenyl ring’s 2-position instead of 3:
- Molecular Weight : 235.23 g/mol (identical to target)
- 1H NMR : Distinct aromatic proton shifts (δ 8.22, 7.64) due to substituent positioning .
Implications : The 3-CF₃ substitution in the target may offer better steric alignment for target binding compared to the 2-CF₃ isomer.
Benzothiazole Derivatives
Compound 13 () incorporates a benzothiazole ring:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
The target’s simpler structure may prioritize synthetic accessibility over potency.
Pesticide Acetamides
–5 lists agrochemicals like alachlor and pretilachlor , which feature chloro and alkyl groups:
- Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
Key Insight : The target’s trifluoromethyl and thiol groups may confer unique reactivity but reduce environmental stability compared to herbicidal acetamides.
Other Acetamide Derivatives
- N-(4-Anilinophenyl)-2-sulfanylacetamide (): Incorporates a phenylamino group, enabling hydrogen bonding interactions absent in the target .
- 2-(2-Hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide (): Hydroxyethylamino group improves water solubility (MW 278.23 g/mol) .
Data Table: Comparative Analysis of Selected Acetamides
Biological Activity
2-Mercapto-N-[3-(trifluoromethyl)phenyl]acetamide, a sulfur-containing compound, has garnered attention for its potential biological activities, including antimicrobial, anticancer, and other pharmacological properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 34282-26-3
- Molecular Formula : C10H8F3N1S1O1
The compound features a thiol group (-SH) which is significant for its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values ranged from 15.625 to 62.5 μg/mL depending on the strain tested.
- Mechanism of Action : The antimicrobial action is primarily bactericidal, involving the disruption of protein synthesis pathways and inhibition of nucleic acid production .
Anticancer Activity
The compound has also been investigated for its anticancer potential:
- Cell Lines Tested : In vitro studies have assessed its effects on pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3).
- Results : Preliminary MTT assays indicated that the compound affects cell viability significantly, with some derivatives showing superior potency compared to established anticancer drugs .
Table of Biological Activities
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.
- Receptor Binding : The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and receptor interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
